molecular formula C23H19ClN2O3 B11530616 ethyl 4-[2-(4-chlorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate

ethyl 4-[2-(4-chlorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate

Cat. No.: B11530616
M. Wt: 406.9 g/mol
InChI Key: UELFZDIMCXNMKO-UHFFFAOYSA-N
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Description

ETHYL 4-[2-(4-CHLOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZOATE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone core, along with the chlorophenyl and benzoate groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-(4-CHLOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with anthranilic acid to form 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ETHYL 4-[2-(4-CHLOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZOATE may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-(4-CHLOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, alcohols, and substituted aromatic compounds, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-(4-CHLOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

ETHYL 4-[2-(4-CHLOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZOATE can be compared with other quinazolinone derivatives, such as:

    2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one: A precursor in the synthesis of the target compound, known for its own biological activities.

    4-Chlorobenzaldehyde: Another related compound used in the synthesis, with distinct chemical properties.

    Ethyl 4-aminobenzoate: A common reagent in organic synthesis, contributing to the formation of the benzoate group in the target compound.

The uniqueness of ETHYL 4-[2-(4-CHLOROPHENYL)-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

ethyl 4-[2-(4-chlorophenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzoate

InChI

InChI=1S/C23H19ClN2O3/c1-2-29-23(28)16-9-13-18(14-10-16)26-21(15-7-11-17(24)12-8-15)25-20-6-4-3-5-19(20)22(26)27/h3-14,21,25H,2H2,1H3

InChI Key

UELFZDIMCXNMKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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